molecular formula C16H19NO3S B7456478 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide

5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide

Cat. No.: B7456478
M. Wt: 305.4 g/mol
InChI Key: IUMIUDRIQFHTSU-UHFFFAOYSA-N
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Description

5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide is an organic compound characterized by its unique structure, which includes an ethyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-ethyl-2-methoxybenzenesulfonyl chloride and 4-methylaniline.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: The 5-ethyl-2-methoxybenzenesulfonyl chloride is reacted with 4-methylaniline in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring are replaced by other groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or modulator of specific enzymes or receptors.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor, binding to the active site of an enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-(4-methylphenyl)benzenesulfonamide: Similar structure but lacks the ethyl and methoxy groups.

    5-chloro-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide: Contains a chlorine atom instead of an ethyl group.

    4-amino-5-methoxy-2-methylbenzenesulfon-N-methylamide: Similar sulfonamide structure with different substituents.

Uniqueness

5-ethyl-2-methoxy-N-(4-methylphenyl)benzene-1-sulfonamide is unique due to the presence of both ethyl and methoxy groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-ethyl-2-methoxy-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-13-7-10-15(20-3)16(11-13)21(18,19)17-14-8-5-12(2)6-9-14/h5-11,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMIUDRIQFHTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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